molecular formula C34H71N B14668748 Palmitylstearylamine CAS No. 45310-14-3

Palmitylstearylamine

Cat. No.: B14668748
CAS No.: 45310-14-3
M. Wt: 493.9 g/mol
InChI Key: YPMXMXFOJOBIKQ-UHFFFAOYSA-N
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Description

Palmitylstearylamine is a fatty amine derivative hypothesized to combine a C16 (palmityl) and C18 (stearyl) alkyl chain, likely as a branched or di-substituted amine. Such compounds are typically utilized as cationic surfactants, emulsifiers, or corrosion inhibitors in industrial and cosmetic formulations due to their amphiphilic nature .

Properties

CAS No.

45310-14-3

Molecular Formula

C34H71N

Molecular Weight

493.9 g/mol

IUPAC Name

N-hexadecyloctadecan-1-amine

InChI

InChI=1S/C34H71N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3

InChI Key

YPMXMXFOJOBIKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitylstearylamine can be synthesized through the reaction of stearyl chloride with palmitylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, ensuring the complete conversion of reactants to the desired product.

Industrial Production Methods

In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Palmitylstearylamine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Produces amides or nitriles.

    Reduction: Produces secondary or tertiary amines.

    Substitution: Produces various substituted amines depending on the reagents used.

Scientific Research Applications

Palmitylstearylamine has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and anti-corrosive agents.

Mechanism of Action

The mechanism of action of palmitylstearylamine involves its interaction with lipid membranes. Its long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where this compound can enhance the penetration of active ingredients through biological membranes.

Comparison with Similar Compounds

Key Findings:

Chain Length and Physical Properties :

  • Longer saturated chains (e.g., C18 in Stearylamine) exhibit higher melting points than shorter chains (Cetylamine). This compound’s dual-chain structure likely enhances thermal stability, making it suitable for high-temperature processes .
  • Unsaturation (e.g., Oleylamine) drastically reduces melting points due to disrupted molecular packing.

Applications :

  • This compound : Its dual-chain design may improve emulsification efficiency in pesticide formulations compared to single-chain analogs like Cetylamine.
  • Tallowamine : Mixed-chain derivatives are preferred in industrial lubricants for their balanced hydrophobicity, whereas this compound’s defined structure could offer batch-to-batch consistency .

Analytical Challenges: Extraction of this compound from matrices (e.g., polymers) risks degradation or incomplete recovery, complicating direct comparison with analogs . Spectral methods (e.g., GC-MS) must differentiate between homologs, as minor chain-length variations significantly alter performance .

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